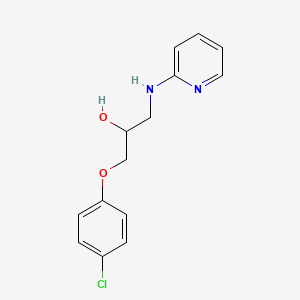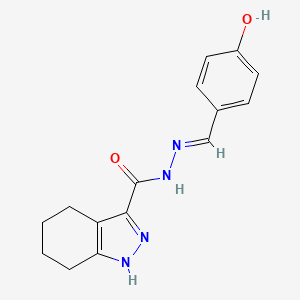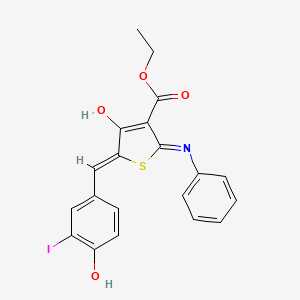
N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, commonly known as CP-544326, is a synthetic compound that belongs to the class of quinolinecarboxamides. CP-544326 is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a subtype of nAChR found in the central nervous system (CNS). The compound has been studied extensively for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
CP-544326 selectively binds to and inhibits the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, which is involved in various CNS functions, including learning and memory, attention, and sensory processing. The alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide is also implicated in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. By selectively inhibiting the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, CP-544326 modulates the activity of the CNS and improves cognitive function, reduces inflammation, and protects against neurodegeneration.
Biochemical and physiological effects:
CP-544326 has been shown to have various biochemical and physiological effects in preclinical studies. The compound improves cognitive function by enhancing synaptic plasticity, increasing neurotrophic factor expression, and reducing oxidative stress and neuroinflammation. CP-544326 also has anxiolytic and antidepressant effects by modulating the activity of the amygdala and hippocampus, two brain regions involved in emotional processing.
Advantages and Limitations for Lab Experiments
CP-544326 has several advantages for lab experiments, including its high selectivity for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively low potency and the need for high concentrations to achieve therapeutic effects.
Future Directions
There are several future directions for research on CP-544326. One direction is to further investigate the compound's potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the compound's potency and pharmacokinetic properties to improve its therapeutic efficacy. Additionally, future research could focus on developing novel compounds with improved selectivity and efficacy for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide.
Synthesis Methods
The synthesis of CP-544326 involves the reaction of 2-furylboronic acid with cyclopentylmagnesium bromide, followed by the addition of 4-chloroquinolinecarboxylic acid. The resulting product is then treated with ammonium hydroxide to obtain the final compound, CP-544326.
Scientific Research Applications
CP-544326 has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, the compound has shown promising results in improving cognitive function, reducing inflammation, and protecting against neurodegeneration. CP-544326 has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-13-6-1-2-7-13)15-12-17(18-10-5-11-23-18)21-16-9-4-3-8-14(15)16/h3-5,8-13H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOPYHCZBDEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)


![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)
![N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)